![molecular formula C11H7N3O2 B13030058 3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13030058.png)
3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its fused ring structure, which includes an isoxazole ring and a pyridazine ring. The unique structural features of this compound make it a promising candidate for various biological and pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . This reaction provides functionalized pyridazines with high regiocontrol. Another approach involves the copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones . This method offers good yields, high functional group tolerance, and remarkable regioselectivity under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving optimal results.
Chemical Reactions Analysis
Types of Reactions
3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Industry: The compound’s unique structural features make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exert its effects by disrupting the epidermal growth factor receptor and HER2/neu pathways . This disruption leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s ability to modulate these pathways makes it a promising candidate for targeted cancer therapy.
Comparison with Similar Compounds
Similar Compounds
3-Phenylisoxazolo[5,4-d]pyrimidine: This compound shares a similar fused ring structure but differs in the position of the nitrogen atoms within the rings.
5-Benzylated 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indoles: These compounds have been evaluated for their inhibitory activities against PI3Kα and show promising anticancer potential.
Uniqueness
3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one stands out due to its unique combination of an isoxazole and pyridazine ring, which imparts distinct chemical and biological properties. Its ability to modulate specific molecular pathways and its potential as an anticancer agent highlight its uniqueness compared to other similar compounds.
Properties
Molecular Formula |
C11H7N3O2 |
|---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
3-phenyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C11H7N3O2/c15-11-9-8(6-12-13-11)16-14-10(9)7-4-2-1-3-5-7/h1-6H,(H,13,15) |
InChI Key |
RUUWFRZLKRCBTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C(=O)NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[(3R)-1-benzylazepan-3-yl]carbamate](/img/structure/B13029976.png)
![tert-butylN-[4-(cyanomethyl)-4-hydroxycyclohexyl]carbamate](/img/structure/B13029978.png)
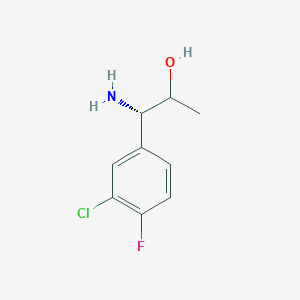
![6-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13029984.png)

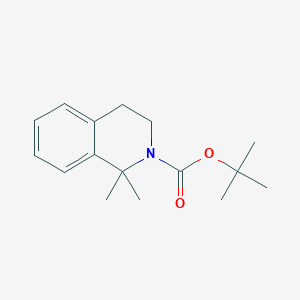
![Methyl7-methylthieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B13030004.png)
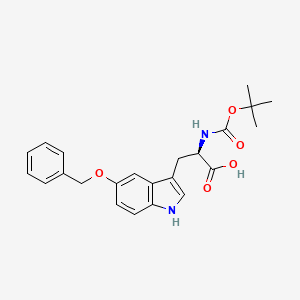
![3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13030022.png)
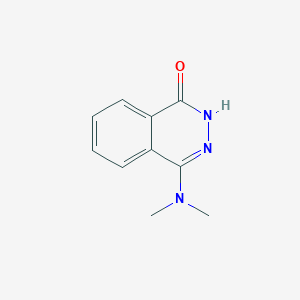
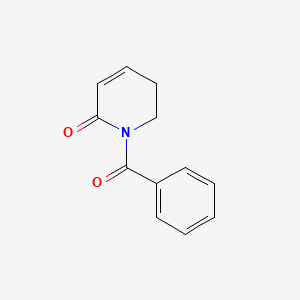
![6,6'-(2-(2,4-Dihydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one)](/img/structure/B13030037.png)

![Methyl 1-(2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)ethyl)cyclopropane-1-carboxylate](/img/structure/B13030042.png)
